molecular formula C11H16ClNO2 B2855651 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol CAS No. 1803592-18-8

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol

Cat. No. B2855651
CAS RN: 1803592-18-8
M. Wt: 229.7
InChI Key: UNLHDICTMWXFDF-UHFFFAOYSA-N
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Description

“3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol” is a chemical compound with the CAS Number: 1803592-18-8 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 3-((4-chloro-3-methylbenzyl)amino)propane-1,2-diol .


Molecular Structure Analysis

The InChI code for “3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol” is 1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Coordination Compounds Synthesis

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol and its derivatives have been utilized in the synthesis of coordination compounds. Specifically, research has highlighted the reaction of similar diols with copper(II) chloride, bromide, and nitrate in ethanol to form coordination compounds. This process involves template condensation reactions and results in compounds exhibiting various structural configurations as determined by X-ray analysis. Such compounds undergo thermolysis through dehydration steps and complete thermal decomposition at high temperatures (Gulea et al., 2013).

Optical Storage Materials

In the field of materials science, derivatives of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol have been explored for their potential in reversible optical storage. Copolymerization of specific derivatives has resulted in materials that exhibit photoinduced birefringence. This phenomenon enables the materials to function as dynamic optical storage devices, wherein birefringence can be both photoinduced and photoerased. This capability is particularly significant for applications requiring high levels of optical manipulation and storage efficiency (Meng et al., 1996).

Biologically Produced Diols

The diol structure of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol is relevant to the microbial production of similar diols, such as 1,3-propanediol and 2,3-butanediol. These compounds have broad applications, ranging from solvents to monomers for polyesters. Microbial production offers a renewable and sustainable pathway for synthesizing these diols, highlighting the importance of understanding and utilizing specific diol structures in biotechnological processes (Xiu & Zeng, 2008).

Chromatographic Analysis

The structural complexity of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol and related compounds necessitates sophisticated analytical techniques for their identification and quantification. Chromatographic methods, including reversed-phase high-performance liquid chromatography (HPLC) with UV detection, have been developed to analyze such compounds effectively. This approach allows for the accurate analysis of these diols in various pharmaceutical forms, demonstrating the critical role of chromatographic techniques in ensuring the purity and safety of pharmaceutical products (Al-Rimawi & Kharoaf, 2011).

properties

IUPAC Name

3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLHDICTMWXFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol

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